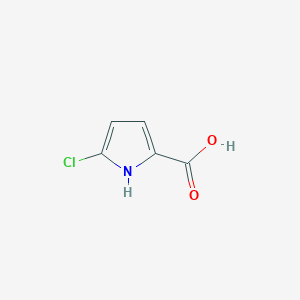

5-chloro-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-4-2-1-3(7-4)5(8)9/h1-2,7H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLUNFAAJVHVFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27746-04-9 | |

| Record name | 5-chloro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Direct Halogenation Approaches to 5-Chloro-1H-pyrrole-2-carboxylic acid Derivatives

Direct chlorination of the pyrrole (B145914) nucleus is a common strategy. The electron-withdrawing nature of the carboxylic acid group at the C2 position deactivates the pyrrole ring towards electrophilic substitution, but directs incoming electrophiles to the C4 and C5 positions.

Chlorination of 1H-pyrrole-2-carboxylic acid Derivatives

The direct chlorination of 1H-pyrrole-2-carboxylic acid or its esters serves as a direct route to the desired chlorinated scaffold. The choice of chlorinating agent and reaction conditions is crucial for controlling the extent and position of chlorination.

**2.1.1.1. Application of N-chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂) **

N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) are effective reagents for the chlorination of pyrrole systems. Sulfuryl chloride is commonly used for exhaustive chlorination, where sufficient reagent can lead to the substitution of all vacant ring positions. For partial chlorination, careful control of stoichiometry and reaction conditions is necessary. NCS is another versatile and widely used reagent for the chlorination of various aromatic and heterocyclic compounds.

Studies on the chlorination of methyl pyrrole-2-carboxylate with sulfuryl chloride in ether have shown that the reaction proceeds via both heterolytic and homolytic mechanisms. Heterolytic chlorination typically yields a mixture of chlorinated isomers.

Regioselectivity and Isomer Control in Chlorination Reactions

The halogenation of methyl pyrrole-2-carboxylate is a key example demonstrating the challenges and intricacies of regioselectivity. The C2-carboxylate group deactivates the ring, but electrophilic attack still occurs, primarily at the C4 and C5 positions.

Heterolytic chlorination with one equivalent of sulfuryl chloride results in a mixture of monochlorinated and dichlorinated products. The primary monochlorinated products are methyl 4-chloro- and 5-chloropyrrole-2-carboxylate, while the major dichlorinated product is the 4,5-dichloro derivative. Achieving high selectivity for the 5-chloro isomer requires careful optimization of reaction conditions, as the formation of multiple isomers is common. The use of two equivalents of the chlorinating agent leads to a higher yield of the 4,5-dichlorinated product.

| Reagent (Equivalents) | Methyl 4-chloropyrrole-2-carboxylate | Methyl 5-chloropyrrole-2-carboxylate | Methyl 4,5-dichloropyrrole-2-carboxylate | Methyl 3,5-dichloropyrrole-2-carboxylate |

| SO₂Cl₂ (1.1) | 27% | 15% | 20% | 4% |

| SO₂Cl₂ (2.2) | 3% | - | 66% | 11% |

This table is based on data from the halogenation of methyl pyrrole-2-carboxylate and illustrates the typical product distribution in direct chlorination reactions.

Chlorination of Pyrrole Carbaldehydes Followed by Oxidation

An alternative two-step approach involves the initial chlorination of a pyrrole-2-carbaldehyde intermediate, followed by oxidation of the formyl group to a carboxylic acid. The formyl group, similar to a carboxylate group, is electron-withdrawing and directs electrophilic substitution to the C4 and C5 positions of the pyrrole ring.

This strategy would first involve the synthesis of pyrrole-2-carbaldehyde, which can be prepared through various methods, including the Vilsmeier-Haack reaction on pyrrole or through novel copper-catalyzed oxidative annulation reactions. The subsequent chlorination using an appropriate reagent like NCS or SO₂Cl₂ would yield 5-chloro-1H-pyrrole-2-carbaldehyde. The final step is the oxidation of the aldehyde to the carboxylic acid. This is a standard organic transformation that can be accomplished using a variety of oxidizing agents, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver(I) oxide (Ag₂O) to avoid over-oxidation or degradation of the pyrrole ring.

Cyclization Reactions for Pyrrole Ring Formation

Instead of functionalizing an existing pyrrole, the heterocyclic ring can be constructed from acyclic precursors. This approach allows for the strategic placement of substituents that can be converted into the desired chloro and carboxylic acid groups.

Knorr Pyrrole Synthesis and Paal-Knorr Condensation for Pyrrole Core

The Knorr and Paal-Knorr syntheses are cornerstone reactions in pyrrole chemistry, providing versatile routes to substituted pyrroles from readily available starting materials.

The Knorr pyrrole synthesis involves the reaction of an α-amino-ketone with a β-ketoester or other compound containing an electron-withdrawing group alpha to a carbonyl group. The reaction is typically catalyzed by acid and proceeds at room temperature. Because α-aminoketones can self-condense, they are often prepared in situ from the corresponding α-oximino-ketone by reduction with zinc dust in acetic acid. By choosing appropriately substituted α-amino-ketones and β-ketoesters, one can synthesize a pyrrole ring with a substituent pattern that can be further elaborated to the final target molecule.

The Paal-Knorr pyrrole synthesis is a more straightforward condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions. This method is highly efficient for preparing a wide range of N-substituted and N-unsubstituted pyrroles. To apply this to the synthesis of a precursor for this compound, one would need to start with a 1,4-dicarbonyl compound that contains precursors for the chloro and carboxylic acid functionalities at the appropriate positions. The reaction mechanism involves the formation of a hemiaminal, which then cyclizes and dehydrates to form the aromatic pyrrole ring.

Incorporating Chlorinated Precursors in Cyclization Pathways

The synthesis of the this compound core can be achieved by constructing the pyrrole ring from acyclic, chlorinated starting materials. One notable strategy for this is the Hantzsch pyrrole synthesis. pharmaguideline.comwikipedia.org This classical method involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to form a substituted pyrrole. wikipedia.orgnih.gov

To obtain the desired 5-chloro substitution pattern, a chlorinated α-haloketone can be employed as a key precursor. For instance, the reaction of ethyl acetoacetate with an α,α-dichloro-ketone in the presence of an amine would be a plausible pathway. The mechanism involves the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring, with the chlorine atom, originating from the α-haloketone, positioned at the C5 position of the pyrrole. wikipedia.org

| Reaction | Precursors | Key Features | Reference |

| Hantzsch Pyrrole Synthesis | β-ketoester, α-haloketone, Amine | Versatile method for substituted pyrroles. Allows incorporation of halogen from a chlorinated precursor. | pharmaguideline.comresearchgate.net |

Functional Group Interconversion Strategies in Synthetic Pathways

Once the chlorinated pyrrole ring is formed, often as an ester or with other functional groups, subsequent modifications are necessary to arrive at the target carboxylic acid. These functional group interconversions are standard yet crucial steps in the synthetic sequence.

Hydrolysis of Esters to Carboxylic Acids

A common and direct route to this compound is through the hydrolysis of its corresponding ester, such as ethyl or methyl 5-chloro-1H-pyrrole-2-carboxylate. This transformation can be carried out under either acidic or basic conditions.

Basic hydrolysis, also known as saponification, is frequently employed and typically involves heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). researchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a carboxylate salt, which is then protonated in a subsequent acidic workup step to yield the final carboxylic acid. This process has been documented for various substituted ethyl 5-chloropyrrole carboxylates, demonstrating its applicability in this class of compounds. researchgate.netbiointerfaceresearch.com

| Reaction Type | Reagents | Intermediate | Final Product |

| Basic Hydrolysis (Saponification) | 1. NaOH or LiOH, H₂O, Heat | Sodium or Lithium Carboxylate Salt | Carboxylic Acid (after acid workup) |

| Acidic Hydrolysis | H₃O⁺, Heat | N/A (Reversible) | Carboxylic Acid |

Oxidation of Aldehydes to Carboxylic Acids

An alternative synthetic approach involves the oxidation of 5-chloro-1H-pyrrole-2-carbaldehyde. The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of common oxidizing agents. This method is contingent on the availability of the corresponding aldehyde precursor. The oxidation of pyrrole-2-carbaldehyde to pyrrole-2-carboxylic acid is a known transformation, establishing a precedent for this strategy. orgsyn.org

Mild oxidizing agents are generally preferred to avoid potential side reactions on the electron-rich pyrrole ring. Reagents such as silver(I) oxide (Ag₂O) or potassium permanganate (KMnO₄) under controlled conditions can effectively accomplish this conversion. The reaction mechanism typically involves the formation of a hydrate from the aldehyde, which is then further oxidized to the carboxylic acid.

| Oxidizing Agent | Typical Conditions | Advantages |

| Silver(I) Oxide (Ag₂O) | Ammoniacal solution (Tollens' reagent) or aqueous base | Mild, selective for aldehydes |

| Potassium Permanganate (KMnO₄) | Dilute, neutral or slightly alkaline, controlled temperature | Strong, cost-effective |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Powerful, fast |

Reduction of Carboxylic Acids to Alcohols

While the goal is the synthesis of the carboxylic acid, understanding its reactivity, including reduction, is crucial. This compound can be reduced to the corresponding primary alcohol, (5-chloro-1H-pyrrol-2-yl)methanol. This transformation requires a powerful reducing agent due to the low reactivity of the carboxylic acid functional group.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this type of reduction. chemguide.co.uklibretexts.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the deprotonation of the carboxylic acid by the hydride reagent, followed by the reduction of the resulting carboxylate salt to an aldehyde intermediate, which is immediately further reduced to the primary alcohol. youtube.com Milder reducing agents like sodium borohydride (NaBH₄) are generally ineffective for the reduction of carboxylic acids. chemguide.co.uklibretexts.org

| Reducing Agent | Reactivity with Carboxylic Acids | Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | High (Reduces to primary alcohol) | Anhydrous Ether (e.g., THF, Et₂O) | Primary Alcohol |

| Sodium Borohydride (NaBH₄) | Low (Generally does not reduce) | Protic Solvents (e.g., MeOH, EtOH) | No reaction |

Catalytic Methods in Pyrrole Carboxylic Acid Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of pyrrole carboxylic acids has also benefited from these advancements.

Iron-Containing Catalysts for Carboxy Group Introduction

Iron catalysts have emerged as an economical and environmentally friendly option for various organic transformations. nih.govmdpi.com In the context of pyrrole carboxylic acid synthesis, iron-containing catalysts have been successfully used to introduce a carboxyl group (or its ester equivalent) directly onto the pyrrole ring.

One such method involves the reaction of a pyrrole substrate with carbon tetrachloride (CCl₄) and an alcohol in the presence of an iron catalyst, such as iron(III) acetylacetonate [Fe(acac)₃]. researchgate.net This reaction leads to the formation of alkyl 1H-pyrrole-2-carboxylates in high yields. The proposed mechanism suggests that the iron catalyst facilitates the formation of a trichloromethyl radical from CCl₄, which then attacks the pyrrole ring. Subsequent reaction steps involving the alcohol lead to the formation of the ester group at the C2 position. This approach provides a direct route to pyrrole-2-carboxylates, which can then be hydrolyzed to the desired carboxylic acid as described in section 2.3.1. researchgate.net

| Catalyst | Reagents | Product Type | Reference |

| Iron(III) acetylacetonate [Fe(acac)₃] | Pyrrole, CCl₄, Alcohol | Alkyl Pyrrole-2-carboxylate | researchgate.net |

| Iron(III) chloride (FeCl₃) | 1,4-dicarbonyl, Amine (Paal-Knorr) | N-substituted Pyrrole | organic-chemistry.org |

Transition Metal-Free Approaches to Halogenated Pyrroles

The synthesis of halogenated pyrroles without the use of transition metals is a significant area of organic chemistry, often relying on electrophilic halogenation reactions. The reactivity of the pyrrole ring makes it susceptible to substitution by halogens, although controlling the regioselectivity and the degree of halogenation can be a challenge. Generally, pyrroles react most readily with electrophiles at the α-position (C2 or C5) due to the higher stability of the resulting intermediate. uctm.edu

Direct chlorination of pyrrole derivatives is a common and straightforward transition metal-free approach. Reagents such as N-chlorosuccinimide (NCS) are frequently employed for this purpose. For instance, the synthesis of related compounds like 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid has been achieved through the chlorination of the corresponding ethyl 5-methyl-1H-pyrrole-2-carboxylate using NCS. nih.gov This method highlights a typical strategy where the pyrrole ring is directly functionalized with a chlorine atom. Other common chlorinating agents used in the synthesis of chlorinated pyrroles include thionyl chloride and phosphorus pentachloride. smolecule.com

However, direct halogenation can lead to the formation of polyhalogenated derivatives, which necessitates careful control of reaction conditions. uctm.edu The choice of solvent, temperature, and stoichiometry of the halogenating agent are critical factors in achieving mono-halogenation.

Another metal-free strategy involves the construction of the pyrrole ring from precursors that already contain the desired halogen atom. For example, cyclization reactions using precursors like 3-chloroacrylonitrile can yield chlorinated pyrrole structures. smolecule.com Furthermore, multicomponent reactions offer a pathway to substituted pyrroles without metal catalysts. The aza-Wittig reaction, for instance, has been developed as a mild and metal-free one-pot synthetic strategy for constructing substituted pyrroles from components like chromones and phenacyl azides. rsc.org While not directly a halogenation method, such approaches can be used to build complex pyrrole scaffolds that can subsequently be halogenated or are built from halogenated starting materials.

Table 1: Common Reagents for Transition Metal-Free Chlorination of Pyrroles

| Reagent | Abbreviation | Typical Use | Reference |

|---|---|---|---|

| N-Chlorosuccinimide | NCS | Direct chlorination of the pyrrole ring | nih.gov |

| Thionyl chloride | SOCl₂ | Chlorinating agent for pyrrole derivatives | smolecule.com |

| Phosphorus pentachloride | PCl₅ | Chlorinating agent for pyrrole derivatives | smolecule.com |

Practical Synthesis and Scale-Up Considerations in Laboratory Research

The practical synthesis of this compound in a laboratory setting typically involves the direct chlorination of a readily available precursor, 1H-pyrrole-2-carboxylic acid or its corresponding ester. A common route is the chlorination of 1H-pyrrole-2-carboxylic acid with a suitable chlorinating agent. smolecule.com The choice of the ethyl ester, ethyl 1H-pyrrole-2-carboxylate, as a starting material is often advantageous due to its stability and ease of handling.

A representative laboratory procedure involves the treatment of ethyl 1H-pyrrole-2-carboxylate with a chlorinating agent like N-chlorosuccinimide (NCS). In related syntheses, this reaction is often performed at a reduced temperature (e.g., 0 °C) to control the reactivity and selectivity of the chlorination process. nih.gov Following the chlorination of the pyrrole ring, the ester group is hydrolyzed to the carboxylic acid, typically under basic conditions using a reagent like sodium hydroxide, followed by acidic workup to yield the final product. chemicalbook.com

Table 2: Example Laboratory Synthesis Pathway

| Step | Starting Material | Reagent(s) | Product | Purpose |

|---|---|---|---|---|

| 1 | Ethyl 1H-pyrrole-2-carboxylate | N-Chlorosuccinimide (NCS) | Ethyl 5-chloro-1H-pyrrole-2-carboxylate | Electrophilic chlorination at the C5 position |

Regarding scale-up, the availability and cost of the starting materials are favorable. Ethyl 1H-pyrrole-2-carboxylate can be prepared on a large scale from pyrrole and trichloroacetyl chloride, followed by reaction with an alcohol, in a facile and versatile synthesis that avoids moisture-sensitive organometallic reagents. orgsyn.org This robust preparation of the precursor is a key consideration for scaling up the synthesis of the final chlorinated acid. When moving from laboratory to a larger scale, the choice of reagents and purification methods becomes critical. While chromatography is effective at the lab scale, it is often impractical for large quantities. Therefore, developing reaction conditions that maximize the yield of the desired isomer and allow for purification by crystallization or extraction is a crucial aspect of scale-up development. The use of solid, manageable reagents like NCS is also preferable to gaseous or highly corrosive liquids for larger-scale operations. nih.gov

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the pyrrole (B145914) ring is the primary site for a range of classical and modern derivatization reactions, including esterification, amidation, and decarboxylation. These transformations are fundamental to modifying the compound's properties and incorporating it into larger molecular frameworks.

The conversion of the carboxylic acid to an ester is a common derivatization strategy. This can be achieved through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Alternatively, esterification can proceed via a two-step process involving the initial conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂). The resulting 5-chloro-1H-pyrrole-2-carbonyl chloride can then be treated with the desired alcohol to yield the corresponding ester. libretexts.orgvanderbilt.edu This method is particularly useful as it avoids the harsh acidic conditions of Fischer esterification and often proceeds at lower temperatures. vanderbilt.edu The use of different alcohols allows for the synthesis of a wide array of esters. masterorganicchemistry.com Iron-containing catalysts have also been employed for the synthesis of pyrrole-2-carboxylic acid esters from pyrrole derivatives, carbon tetrachloride, and various alcohols, achieving quantitative yields. rsc.org

A summary of common esterification conditions is presented below.

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Reversible reaction; often requires excess alcohol or removal of water to drive to completion. |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol (R-OH), Base (e.g., Pyridine) | Proceeds under milder conditions than Fischer esterification; generally high-yielding. |

| Iron-Catalyzed | Alcohol (R-OH), CCl₄, Iron Catalyst | Provides a direct route from pyrrole derivatives to esters. rsc.org |

| SN2 Reaction | 1. Base (to form carboxylate) 2. Alkyl Halide (R-X) | Useful for preparing esters when the corresponding alcohol is not readily available or when avoiding acidic conditions is necessary. libretexts.org |

The formation of an amide bond is one of the most significant reactions in medicinal chemistry, and 5-chloro-1H-pyrrole-2-carboxylic acid can be readily converted to a variety of pyrrole-2-carboxamides. These derivatives are integral fragments in many bioactive compounds. nih.gov

A robust and widely used method for amide synthesis involves the activation of the carboxylic acid with thionyl chloride (SOCl₂). beilstein-journals.orgpressbooks.pub In this process, this compound is first converted into its highly reactive acyl chloride derivative, 5-chloro-1H-pyrrole-2-carbonyl chloride. This intermediate is not typically isolated but is reacted in situ with a primary or secondary amine to furnish the desired amide. A small amount of a catalyst like N,N-dimethylformamide (DMF) is often added to facilitate the formation of the acyl chloride. nih.gov The reaction of the acyl chloride with the amine is usually rapid and efficient, often performed in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid generated during the reaction. nih.gov This one-pot procedure is highly effective for a wide range of amines, including those that are sterically hindered, and generally proceeds with high chemoselectivity. beilstein-journals.orgpressbooks.pub

The general reaction scheme is as follows:

Activation: R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Coupling: R-COCl + R'R''NH + Base → R-CONR'R'' + Base·HCl

Modern organic synthesis frequently employs specialized coupling reagents to facilitate amide bond formation under mild conditions, minimizing side reactions and preserving stereochemical integrity, which is crucial for complex molecules. nih.gov Among these, phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) are highly effective. nih.govlibretexts.orgnih.gov

The BOP reagent activates the carboxylic acid by converting it into an activated ester intermediate in situ. nih.gov This intermediate then readily reacts with an amine to form the amide bond. The reaction is typically carried out in the presence of a non-nucleophilic tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger. nih.govorganic-chemistry.org The use of BOP/DIPEA is advantageous as it avoids the formation of carcinogenic byproducts associated with some other reagents and is known for rapid and clean conversions with minimal racemization. nih.govlibretexts.org While BOP is effective, the pyrrolidine (B122466) derivative PyBOP is often preferred as its byproducts are considered less hazardous. nih.govlibretexts.org

A typical procedure for amide synthesis using these reagents is outlined in the table below.

| Reagent System | General Procedure | Role of Components |

| BOP / DIPEA | The carboxylic acid is dissolved in a suitable solvent (e.g., DMF). The amine, BOP reagent, and DIPEA are added sequentially. The reaction is stirred at room temperature until completion. organic-chemistry.org | BOP: Activates the carboxylic acid to form a reactive intermediate. DIPEA: Acts as a non-nucleophilic base to neutralize acids formed during the reaction. |

The removal of the carboxylic acid group, known as decarboxylation, from the pyrrole ring is a key transformation. For pyrrole-2-carboxylic acid, this reaction is subject to acid catalysis, particularly in strongly acidic solutions. nih.gov The mechanism does not proceed by direct loss of carbon dioxide. Instead, it involves an associative mechanism where the pyrrole ring is first protonated at the C-2 position. nih.govwikipedia.orgorganic-chemistry.org This protonation facilitates the nucleophilic addition of a water molecule to the carboxyl group. wikipedia.orglibretexts.org This leads to the formation of pyrrole and a protonated carbonic acid intermediate, which then rapidly dissociates to release carbon dioxide. nih.govlibretexts.org The rate of decarboxylation increases significantly as the pH decreases from 3 to 1 and continues to rise in strongly acidic media. libretexts.org

While acidic conditions are common, decarboxylation can also be achieved under other conditions. For instance, the hydrolysis of a pyrrole-2-carboxylic acid ester with a base like sodium hydroxide (B78521) in a high-boiling solvent such as ethylene (B1197577) glycol at reflux can lead to simultaneous saponification and decarboxylation. wikipedia.org Additionally, specialized reactions like decarboxylative bromination have been reported, where a 5-formyl-pyrrole-2-carboxylic acid undergoes bromination with concomitant loss of the carboxyl group when treated with pyridinium (B92312) tribromide in pyridine. wikipedia.org

Amidation Reactions and Formation of Pyrrole-2-carboxamides

Reactivity of the Chloro Substituent

The chloro substituent at the C-5 position of the pyrrole ring is generally less reactive towards classical nucleophilic aromatic substitution compared to the carboxylic acid moiety's derivatives. However, its presence opens the door to a variety of powerful modern cross-coupling reactions, which are instrumental in forming carbon-carbon and carbon-nitrogen bonds. These transformations typically utilize transition-metal catalysts, most notably palladium.

Palladium-catalyzed cross-coupling reactions have become indispensable tools in synthetic organic chemistry. For a substrate like this compound (or its ester/amide derivatives), the C-Cl bond can participate in reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond by coupling an organohalide with an organoboron species, such as a boronic acid or boronic ester. libretexts.orgacs.org The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent for the transmetalation step. acs.org While aryl bromides and iodides are more reactive, conditions have been developed that allow for the successful coupling of aryl chlorides. nih.gov This reaction would enable the synthesis of 5-aryl-1H-pyrrole-2-carboxylic acid derivatives from the 5-chloro precursor.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. organic-chemistry.org This method has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, replacing harsher traditional methods. The reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. beilstein-journals.org Judicious choice of ligand is critical for achieving high yields and selectivity. beilstein-journals.org This reaction provides a direct route to synthesize 5-amino-1H-pyrrole-2-carboxylic acid derivatives by reacting the 5-chloro compound with a variety of amines. The general catalytic cycle for these reactions involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation (for Suzuki) or amine coordination and deprotonation (for Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.orglibretexts.org

The table below summarizes these key cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) | 5-Aryl/Alkenyl-pyrrole derivative |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., X-Phos), Base (e.g., NaOt-Bu, K₃PO₄) | 5-Amino-pyrrole derivative |

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom at the C5 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile displaces a leaving group, in this case, the chloride ion, from an aromatic ring. wikipedia.org The reactivity of aryl halides in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org

In the case of this compound, the pyrrole ring itself is electron-rich, which generally disfavors nucleophilic substitution. However, the carboxylic acid group at the C2 position, and to a lesser extent the chlorine atom itself, are electron-withdrawing. This electronic influence, coupled with the inherent reactivity of heterocyclic compounds, facilitates the substitution of the chlorine atom. The reaction proceeds via an addition-elimination mechanism where the nucleophile attacks the carbon atom bearing the chlorine, leading to a temporary disruption of the ring's aromaticity. youtube.com The subsequent elimination of the chloride ion restores the aromatic system. youtube.com

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, reacting this compound with an amine under heat can lead to the formation of the corresponding 5-amino-1H-pyrrole-2-carboxylic acid derivative. youtube.com The reaction conditions, such as temperature and the strength of the nucleophile, are critical factors in the success of the substitution.

Interestingly, in the context of nucleophilic aromatic substitution, fluorine is often a better leaving group than chlorine. This is because the rate-determining step is the initial attack of the nucleophile on the carbon atom, which is made more electrophilic by the highly electronegative fluorine atom. youtube.comyoutube.com

Potential for Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

The chlorine atom on the this compound scaffold makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. organic-chemistry.orgyoutube.com this compound can react with various aryl or heteroaryl boronic acids to produce 5-aryl- or 5-heteroaryl-1H-pyrrole-2-carboxylic acids. The reaction generally requires a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate or sodium carbonate to activate the boronic acid. researchgate.netnih.gov The use of N-protected pyrroleboronic acids has been shown to be effective in couplings with bromoindazoles, suggesting a similar strategy could be applied here. nih.gov The efficiency of the coupling can be influenced by the choice of catalyst, ligand, solvent, and base. organic-chemistry.orgnih.gov

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org this compound could be coupled with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C5 position. nih.gov Typical catalysts include palladium acetate (B1210297) (Pd(OAc)₂) with phosphine ligands. organic-chemistry.org The reaction often shows a high degree of trans selectivity in the product. organic-chemistry.org

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base, which may also serve as the solvent. libretexts.orgorganic-chemistry.orgyoutube.com The reaction of this compound with a terminal alkyne would yield a 5-alkynyl-1H-pyrrole-2-carboxylic acid. While aryl iodides and bromides are more reactive, aryl chlorides can also be used, often requiring more specialized catalyst systems with electron-rich, bulky phosphine ligands to facilitate the initial oxidative addition step. youtube.comrsc.org

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(dppf)Cl₂, Pd(PPh₃)₄ | K₂CO₃, Na₂CO₃ | 5-Aryl-1H-pyrrole-2-carboxylic acid |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/Phosphine Ligand | Et₃N, K₂CO₃ | 5-Vinyl-1H-pyrrole-2-carboxylic acid |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N, Diethylamine | 5-Alkynyl-1H-pyrrole-2-carboxylic acid |

Radical Replacement Reactions on the Pyrrole Ring

The replacement of the chlorine atom on the pyrrole ring can also be envisioned through a radical mechanism, although this is less common than the ionic pathways described above. Radical reactions involving aryl halides can be initiated under specific conditions, such as photolysis or with radical initiators.

In radical chlorination, a chlorine radical (Cl•) is highly reactive and electrophilic, tending to abstract the most electron-rich hydrogen atom. stackexchange.com The process of replacing a chlorine atom would involve a different mechanism, likely a free-radical aromatic substitution (SRN1). This multi-step process typically involves the formation of a radical anion intermediate, fragmentation to an aryl radical and a halide ion, and subsequent reaction of the aryl radical with a nucleophile.

However, the Hell-Volhard-Zelinsky reaction is a well-known radical reaction specific to carboxylic acids, involving their α-halogenation with bromine or chlorine in the presence of red phosphorus. doubtnut.comtardigrade.in This reaction proceeds via the formation of an acyl halide, which then enolizes, allowing for halogenation at the α-carbon. This specific reaction is not for replacing the existing chlorine on the ring but illustrates a type of radical reactivity associated with the carboxylic acid portion of the molecule. The conditions for radical replacement of the C5-chlorine would need to be carefully selected to avoid competing reactions on the carboxylic acid group or the pyrrole ring itself.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrrole Ring System

The pyrrole ring is inherently electron-rich and highly reactive towards electrophilic aromatic substitution (EAS), more so than benzene. pearson.comwikipedia.org The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing the electron density at the carbon atoms and stabilizing the carbocation intermediate formed during the reaction. pearson.comlibretexts.org Substitution typically occurs at the C2 or C5 positions, as the intermediate formed from attack at these positions is more resonance-stabilized (three resonance structures) than the intermediate from attack at the C3 or C4 positions (two resonance structures). slideshare.net

In this compound, the C2 and C5 positions are already substituted. The carboxylic acid is a deactivating, meta-directing group in traditional aromatic systems, while the chlorine is a deactivating, ortho-para director. On the electron-rich pyrrole ring, both act as electron-withdrawing groups, reducing the ring's reactivity towards electrophiles compared to unsubstituted pyrrole. Any electrophilic attack would be directed to the remaining C3 and C4 positions. The precise location would depend on the interplay between the directing effects of the existing substituents. For example, the Kolbe-Schmidt reaction, which involves the carboxylation of phenols or pyrroles with CO₂, demonstrates electrophilic substitution on the pyrrole ring. nptel.ac.in

Nucleophilic aromatic substitution of a hydrogen atom on the pyrrole ring is generally unfavorable due to the ring's high electron density. Such reactions typically require the presence of very strong electron-withdrawing groups to make the ring susceptible to attack by a nucleophile. wikipedia.orglibretexts.org Given that the primary electron-withdrawing groups in this compound are the chlorine and carboxylic acid, nucleophilic substitution of a ring hydrogen at C3 or C4 is unlikely under standard conditions and would require highly reactive nucleophiles or specialized reaction pathways.

Influence of Substituents on Electronic Distribution and Aromaticity

The aromaticity of pyrrole arises from the delocalization of six π-electrons (four from the carbon atoms and two from the nitrogen's lone pair) in a planar, cyclic system, satisfying Hückel's rule. pharmaguideline.comnumberanalytics.com This aromatic character imparts significant stability to the ring. wikipedia.org

The substituents on this compound significantly modulate the electronic properties of the pyrrole ring.

Chlorine Atom (-Cl): The chlorine atom is also electron-withdrawing via its inductive effect due to its high electronegativity. While it has lone pairs that can be donated through resonance (a +M effect), its inductive effect (-I) is dominant in influencing reactivity. This further deactivates the ring towards electrophilic substitution.

The combined effect of these two electron-withdrawing groups decreases the electron density on the pyrrole ring carbons. This reduction in electron density also impacts the ring's aromaticity, making it slightly less aromatic than unsubstituted pyrrole. The strength of a carboxylic acid is increased by the presence of electron-withdrawing groups, which stabilize the carboxylate anion. savemyexams.com Therefore, the presence of the electron-withdrawing chlorine atom on the ring makes this compound a stronger acid than 1H-pyrrole-2-carboxylic acid.

Stereoelectronic Effects and Conformational Preferences

Stereoelectronic effects, which describe how orbital overlap influences molecular geometry and stability, play a role in the conformational preferences of this compound. beilstein-journals.org The pyrrole ring is inherently planar to maximize aromatic delocalization. The substituents, however, can adopt different conformations relative to the ring.

The primary conformational flexibility lies in the orientation of the carboxylic acid group relative to the pyrrole ring. The C2-C(O)OH bond can rotate, leading to different rotamers. Two principal planar conformations are possible: one where the carbonyl oxygen is oriented towards the ring nitrogen (syn-conformer) and one where it is oriented away (anti-conformer).

The syn-conformer is often stabilized by the formation of an intramolecular hydrogen bond between the pyrrole N-H proton and the carbonyl oxygen of the carboxylic acid. This interaction creates a pseudo-six-membered ring, which can significantly lower the energy of this conformation and make it the preferred arrangement in nonpolar solvents or the gas phase. This preference is a classic example of a stereoelectronic effect where orbital interactions (nO → σ*N-H) and electrostatic attraction contribute to stability. The planarity of this entire system (pyrrole ring and the hydrogen-bonded carboxylic acid) is favored to maximize both aromaticity and the strength of the hydrogen bond.

Derivatization and Functionalization Strategies

Design and Synthesis of Pyrrole-2-Carboxamide Derivatives for Research

The conversion of 5-chloro-1H-pyrrole-2-carboxylic acid into its corresponding carboxamide derivatives is a cornerstone of its application in research, particularly in drug discovery. The pyrrole-2-carboxamide moiety is a recognized pharmacophore, a critical structural component responsible for a molecule's biological activity. researchgate.net The design of these derivatives often involves a structure-guided approach, utilizing computational models and known protein-ligand interactions to predict and synthesize compounds with enhanced potency and selectivity. nih.govnih.gov

The general synthesis of pyrrole-2-carboxamides from the parent carboxylic acid involves the formation of an amide bond. This is typically achieved by first activating the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride intermediate, or coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.govlibretexts.org The activated species is then reacted with a primary or secondary amine to yield the desired N-substituted carboxamide. nih.gov

Research has shown that strategic modifications, such as attaching various phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole (B145914) ring and introducing bulky substituents to the carboxamide nitrogen, can significantly enhance biological activity. nih.govnih.gov For instance, a series of pyrrole-2-carboxamide derivatives have been designed and synthesized as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for developing new treatments for drug-resistant tuberculosis. nih.govnih.gov In these studies, the hydrogens on the pyrrole and carboxamide nitrogens were found to be crucial for potency, likely due to their involvement in hydrogen bonding with the target protein. nih.gov

Table 1: Examples of Pyrrole-2-Carboxamide Derivatives and Research Applications

| Derivative Class | Synthetic Precursor | General Modification | Research Application | Reference |

|---|---|---|---|---|

| N-Aryl/Alkyl Pyrrole-2-Carboxamides | This compound | Amidation with various amines (e.g., anilines, alkylamines). | Development of antibacterial agents, particularly against tuberculosis (MmpL3 inhibitors). | nih.gov, nih.gov |

| Piperazine-1-carbothioamide Derivatives | Pyrrole-2-carboxaldehyde (related precursor) | Coupling with piperazine-containing moieties and subsequent reaction to form carbothioamides. | Investigation of novel antibacterial agents against superbugs like MRSA. | biointerfaceresearch.com |

| Dual mPGES-1/sEH Inhibitors | 4-benzoyl-5-methyl-1H-pyrrole-2-carboxylic acid | Amidation with amines like quinolin-2-amine or 3,5-dichloroaniline. | Development of anticancer candidates by targeting enzymes involved in inflammation. | nih.gov |

Functionalization at the Pyrrole Nitrogen Atom (N-Substitution)

Modification at the pyrrole nitrogen atom (N-substitution) is a key strategy for fine-tuning the electronic and steric properties of derivatives of this compound. The N-H bond of the pyrrole ring can be deprotonated by a suitable base, and the resulting anion can react with various electrophiles to introduce a wide range of substituents.

Common N-substitution reactions include N-alkylation and N-arylation. For example, methylation of the pyrrole nitrogen has been used in structure-activity relationship (SAR) studies to probe the importance of the N-H proton for biological activity. nih.gov In the context of MmpL3 inhibitors, methylation of the pyrrole nitrogen in a pyrrole-2-carboxamide derivative led to a loss of hydrogen bonding capability and a subsequent decrease in anti-TB activity, demonstrating the critical role of this position for target engagement. nih.gov

The introduction of larger or more complex groups at the nitrogen position can significantly alter a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. For example, attaching a 4-chlorobenzyl group to the pyrrole nitrogen has been explored in the synthesis of hybrid molecules with potential antibacterial properties. researchgate.net This functionalization highlights the utility of N-substitution in creating diverse chemical libraries for screening and lead optimization in drug discovery programs.

Strategic Introduction of Additional Halogen Atoms (e.g., Bromination)

The introduction of additional halogen atoms onto the pyrrole ring of this compound is a powerful strategy for modulating its chemical and biological properties. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity. Given the presence of a chlorine atom at the C5 position, further halogenation typically occurs at one of the available C-H positions on the pyrrole ring, most commonly at the C4 position.

A key example of this strategy is the synthesis of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid. chemscene.combldpharm.comscbt.com This di-halogenated derivative is typically prepared through electrophilic bromination of a suitable 5-chloropyrrole precursor using a brominating agent such as N-bromosuccinimide (NBS). The regioselectivity of the reaction is governed by the directing effects of the existing substituents on the pyrrole ring.

The use of N-halosuccinimides under mild conditions is a common and effective method for the regioselective halogenation of pyrrole and other heterocyclic systems. researchgate.net This approach allows for the controlled introduction of bromine or other halogens, creating valuable building blocks for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds. researchgate.netnih.gov

Table 2: Halogenated Derivatives of Pyrrole-2-carboxylic acid

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Synthetic Approach | Reference |

|---|---|---|---|---|

| 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid | C₅H₃BrClNO₂ | 224.44 | Electrophilic bromination (e.g., with NBS) of a 5-chloropyrrole precursor. | chemscene.com, bldpharm.com, scbt.com |

| 5-Bromo-1H-pyrrole-2-carboxylic acid | C₅H₄BrNO₂ | 190.00 | Bromination of a pyrrole-2-carboxylic acid derivative. | nih.gov |

| 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid | C₅H₃ClN₂O₄ | 190.54 | Nitration of a 4-chloropyrrole precursor. | uni.lu |

Modification of the Carboxylic Acid Group to Other Functionalities

The carboxylic acid group at the C2 position is a highly versatile functional handle that can be converted into a wide array of other chemical groups, significantly expanding the synthetic utility of this compound. These transformations typically proceed via nucleophilic acyl substitution mechanisms. libretexts.orglibretexts.org

Common modifications include:

Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride readily converts the carboxylic acid into the more reactive 5-chloro-1H-pyrrole-2-carbonyl chloride. nih.govlibretexts.orglibretexts.org This acid chloride is a key intermediate for synthesizing esters, amides, and other acyl derivatives under mild conditions.

Esterification: The carboxylic acid can be converted to its corresponding esters through several methods. The Fischer esterification involves reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.org Alternatively, the acid can be converted to its carboxylate salt and reacted with an alkyl halide. Esters, such as methyl 5-chloro-1H-pyrrole-2-carboxylate, are often used as protected forms of the carboxylic acid or as intermediates in further synthetic steps. sigmaaldrich.com

Amidation: As discussed in section 4.1, the formation of amides is a crucial transformation. While direct reaction with an amine is often inefficient, the use of coupling agents like DCC facilitates amide bond formation under mild conditions. libretexts.orglibretexts.org Another method involves heating the ammonium (B1175870) carboxylate salt of the acid to drive off water and form the amide. libretexts.org

Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol (a hydroxymethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This transformation provides access to a different class of derivatives where the C2 position bears a CH₂OH group, which can undergo its own set of functionalization reactions.

Synthesis of Fused Heterocyclic Derivatives (e.g., Pyrrolo[2,3-c]pyridine, Pyrrolo[2,3-b]pyridine)

This compound and its derivatives are valuable starting materials for the synthesis of more complex, fused heterocyclic systems. These bicyclic structures, which incorporate the pyrrole ring into a larger scaffold, are prevalent in medicinal chemistry and are often classified as bioisosteres of indoles. nih.gov

Pyrrolo[2,3-c]pyridines (6-Azaindoles): The synthesis of derivatives like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid involves constructing a pyridine (B92270) ring fused to the C3 and C4 positions of the pyrrole. chemicalbook.com This often involves multi-step sequences starting from appropriately substituted pyrroles that undergo cyclization reactions to form the second ring. For example, a solution of an ethyl pyrrolo[2,3-c]pyridine derivative can be hydrolyzed with sodium hydroxide (B78521) to yield the corresponding carboxylic acid. chemicalbook.com

Pyrrolo[2,3-b]pyridines (7-Azaindoles): This isomeric scaffold is of significant interest in medicinal chemistry, forming the core of numerous kinase inhibitors. nih.govrsc.org The synthesis of these compounds can be complex. One successful strategy involves a chemoselective Suzuki–Miyaura cross-coupling on a 2-iodo-4-chloropyrrolopyridine intermediate, followed by a Buchwald–Hartwig amination to install the desired amine at the C4 position. nih.gov The use of the this compound scaffold can provide the foundational pyrrole ring for subsequent annulation reactions to build the fused pyridine ring. Examples of synthesized compounds include 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid and 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. bldpharm.comsigmaaldrich.com

These advanced synthetic strategies demonstrate the role of this compound not just as a source of simple derivatives, but as a key building block for constructing architecturally complex and biologically relevant heterocyclic systems.

Theoretical and Computational Investigations

Intermolecular Interactions and Aggregation Phenomena

The structure and function of 5-chloro-1H-pyrrole-2-carboxylic acid in condensed phases are heavily influenced by a network of non-covalent interactions. Computational models are essential for dissecting these forces, which include hydrogen bonding and aromatic stacking.

Hydrogen Bonding Networks in Solid State and Solution

Hydrogen bonds are the principal directional forces governing the assembly of pyrrole (B145914) carboxylic acid molecules. Studies on the parent compound, pyrrole-2-carboxylic acid (PCA), and related derivatives provide a robust framework for understanding the hydrogen bonding patterns expected for the 5-chloro substituted variant.

O-H⋯O Hydrogen Bonds and Cyclic Dimer Formation

Carboxylic acids are well-known for forming highly stable cyclic dimers in the solid state through pairs of O-H⋯O hydrogen bonds. nih.govlibretexts.org This interaction is a dominant feature in the crystal architecture of carboxylic acids, leading to significantly higher boiling points compared to corresponding alcohols. libretexts.orgmsu.edu Infrared and Raman spectroscopic studies, supported by Density Functional Theory (DFT) calculations on the parent PCA, confirm the formation of these cyclic dimers. researchgate.net The characteristic centrosymmetric R²₂(8) graph-set motif arises from this interaction. nih.gov X-ray crystallography on similar molecules shows that the two C-O bonds in the resulting carboxylate-like structure of the dimer have lengths intermediate between a standard single and double bond, indicating charge delocalization. libretexts.org

N-H⋯O Hydrogen Bonds

In addition to the carboxylic acid dimer formation, the pyrrole N-H group acts as a hydrogen bond donor. In the crystal structure of PCA, these N-H groups form hydrogen bonds with the carbonyl oxygen of an adjacent dimer, linking the dimers into chains. nih.gov This N-H⋯O interaction is a crucial secondary force that extends the molecular assembly into higher-order structures. nih.gov In related chloro-substituted pyrrole structures, N-H⋯O bonds have been observed to create infinite chains, which are further stabilized by other weak interactions. mdpi.com

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods, particularly DFT, are widely used to predict and interpret the vibrational spectra (Infrared and Raman) of molecules. These calculations provide valuable information on molecular structure, force constants, and vibrational modes. researchgate.net For pyrrole-2-carboxylic acid and its derivatives, theoretical calculations have been instrumental in assigning specific vibrational frequencies to the stretching and bending of particular bonds, such as C=O, O-H, and N-H. researchgate.netnih.gov

Studies on the parent compound, pyrrole-2-carboxylic acid (PCA), provide a template for the expected vibrational frequencies. DFT calculations at the B3LYP/6-311+G(d) level have been used to model the vibrational spectra of both the monomer and the cyclic dimer forms of PCA. researchgate.net The table below presents a selection of calculated vibrational frequencies for the s-cis conformer of the PCA monomer, which illustrates the level of detail provided by such computational analyses.

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

|---|---|---|

| ν(O-H) | O-H stretching | 3582 |

| ν(N-H) | N-H stretching | 3515 |

| ν(C=O) | C=O stretching | 1741 |

| δ(N-H) | N-H in-plane bending | 1498 |

| ν(C-O) | C-O stretching | 1239 |

| δ(O-H) | O-H in-plane bending | 1177 |

| γ(N-H) | N-H out-of-plane bending | 858 |

| γ(O-H) | O-H out-of-plane bending | 639 |

Data sourced from a Density Functional Theory (DFT) study on the parent compound, pyrrole-2-carboxylic acid. researchgate.net

Molecular Docking and Interaction Studies with Biological Macromolecules (Mechanistic Focus)

While specific molecular docking studies for this compound are not widely published, research on structurally similar pyrrole carboxylic acids provides a clear example of the mechanistic insights that can be gained from such investigations. These studies are crucial for understanding how small molecules can act as inhibitors or modulators of biological processes like bacterial quorum sensing (QS). frontiersin.org

A mechanistic study of 1H-pyrrole-2,5-dicarboxylic acid, a related compound, demonstrated its role as a quorum sensing inhibitor against the pathogenic bacterium Pseudomonas aeruginosa. frontiersin.org Molecular-level investigations revealed that the compound could significantly downregulate the expression of key genes responsible for biofilm formation and virulence. frontiersin.org This provides a model for how this compound might be investigated.

The study showed that the pyrrole compound inhibited the production of exopolysaccharides, which are essential components of the biofilm matrix. This was achieved by reducing the transcription of genes such as algD, pelA, and pslA. Furthermore, it suppressed bacterial motility by downregulating genes associated with the flagella (fliC) and pili (pilA). The expression of genes encoding effector proteins of the Type III Secretion System (T3SS), exoS and exoY, was also significantly reduced, diminishing the bacterium's ability to inject toxins into host cells. frontiersin.org

| Gene Target | Function | Observed Effect |

|---|---|---|

| algD, pelA, pslA | Exopolysaccharide synthesis (biofilm matrix) | Downregulated |

| fliC, pilA | Motility (flagella and pili synthesis) | Downregulated |

| exoS, exoY | Type III Secretion System (T3SS) effectors | Downregulated |

Data illustrates the mechanistic focus of interaction studies on a related pyrrole compound, as reported in studies on quorum sensing inhibitors. frontiersin.org

Such studies, combining molecular docking with genetic and phenotypic assays, provide a powerful, mechanism-focused approach to understanding the interaction of pyrrole-based compounds with biological macromolecules, guiding future drug discovery efforts.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

The confirmation of the 5-chloro-1H-pyrrole-2-carboxylic acid structure is achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. While specific experimental data for this derivative is not widely published, a robust analysis can be performed by comparing it to the well-documented parent compound, pyrrole-2-carboxylic acid. bmrb.iochemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for the two protons on the pyrrole (B145914) ring (H-3 and H-4), the proton on the nitrogen (N-H), and the acidic proton of the carboxylic acid (COOH). The electron-withdrawing nature of the chlorine atom at the C-5 position and the carboxylic acid group at the C-2 position significantly influences the chemical shifts of the ring protons. The chlorine atom will deshield the adjacent H-4 proton, causing it to appear at a lower field compared to pyrrole-2-carboxylic acid. The H-3 proton, being adjacent to the carboxylic acid group, will also be shifted downfield. The N-H proton typically appears as a broad singlet, and its chemical shift is highly dependent on solvent and concentration. bmrb.io The carboxylic acid proton is characteristically found at a very low field, often above 12 ppm. bmrb.io

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct insight into the carbon framework. chemicalbook.com For this compound, five distinct signals are expected: one for the carbonyl carbon (C=O) and four for the pyrrole ring carbons (C-2, C-3, C-4, C-5). The carbonyl carbon (C=O) of the carboxylic acid group characteristically appears in the downfield region of the spectrum, typically between 165 and 185 ppm. bmrb.io The C-5 carbon, directly bonded to the electronegative chlorine atom, is expected to show a significant downfield shift. The C-2 carbon, attached to the carboxylic acid group, will also be deshielded. The C-3 and C-4 carbons will have chemical shifts influenced by both substituents.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | >12.0 (broad s) | ~165-180 |

| N-H | ~11.0-12.0 (broad s) | - |

| C2 | - | ~125-135 |

| H3 / C3 | ~6.8-7.2 (d) | ~110-120 |

| H4 / C4 | ~6.2-6.6 (d) | ~110-120 |

| C5 | - | ~120-130 |

Note: The predicted values are based on the known spectra of pyrrole-2-carboxylic acid and the expected substituent effects of chlorine. Actual experimental values may vary based on solvent and other conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Proton-Carbon Correlations

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. nist.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nist.gov For this compound, a cross-peak would be expected between the signals for H-3 and H-4, confirming their adjacent positions on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (one-bond ¹H-¹³C correlations). nist.gov The HSQC spectrum would show cross-peaks connecting the H-3 signal to the C-3 signal and the H-4 signal to the C-4 signal, allowing for the definitive assignment of the pyrrole ring carbons that bear a proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Frequencies (e.g., C=O stretch)

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. nih.gov Analysis of the IR spectrum for the parent compound, pyrrole-2-carboxylic acid, reveals characteristic bands that are also expected for the chloro-derivative, albeit with some shifts. sigmaaldrich.comsmolecule.com

O-H Stretch: A very broad and intense absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. bmrb.io

N-H Stretch: The N-H stretching vibration of the pyrrole ring typically appears around 3300-3500 cm⁻¹. In the solid state, this band may be broad due to hydrogen bonding.

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected between 1680 and 1710 cm⁻¹. ambeed.com The conjugation with the pyrrole ring system slightly lowers this frequency compared to a saturated carboxylic acid. bmrb.io

C-N and C-C Stretches: Vibrations associated with the pyrrole ring (C-N and C-C stretching) typically occur in the 1400-1600 cm⁻¹ region.

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹, but it is often weak and can be difficult to assign definitively.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Strong, Very Broad |

| N-H (Pyrrole) | Stretch | 3300-3500 | Medium, Broad |

| C=O (Carboxylic Acid) | Stretch | 1680-1710 | Strong, Sharp |

| C=C / C-N (Pyrrole Ring) | Stretch | 1400-1600 | Medium-Variable |

| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Medium |

| O-H (Carboxylic Acid) | Bend (out-of-plane) | 910-950 | Medium, Broad |

| C-Cl | Stretch | 600-800 | Weak-Medium |

Analysis of Hydrogen Bonding Effects on Vibrational Modes

In the solid state, carboxylic acids like this compound typically exist as cyclic dimers through strong intermolecular hydrogen bonds between the carboxyl groups. sigmaaldrich.com This dimerization has a profound effect on the vibrational spectra.

The most notable effect is the significant broadening and shifting of the O-H stretching vibration to a lower frequency (2500-3300 cm⁻¹) from its expected position for a "free" hydroxyl group (around 3550 cm⁻¹). This is a hallmark of strong hydrogen bonding. Similarly, the C=O stretching frequency is lowered (red-shifted) in the dimer compared to the monomeric form because the hydrogen bond weakens the C=O double bond by pulling electron density towards the hydroxyl oxygen. The presence of a broad out-of-plane O-H bend near 900-950 cm⁻¹ is also considered strong evidence for a dimeric carboxylic acid structure. ambeed.com The N-H group of the pyrrole ring can also participate in intermolecular hydrogen bonding, either with the carbonyl oxygen of another molecule or with a solvent, which would also lead to broadening and frequency shifts of the N-H stretching band.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₅H₄ClNO₂), the exact mass is 144.9931 Da. sigmaaldrich.com

Upon electron impact ionization, the molecular ion peak ([M]⁺) would be observed at m/z ≈ 145 and 147 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation of carboxylic acids is well-characterized. Key fragmentation pathways for this compound would likely include:

Loss of a hydroxyl radical (-OH): A prominent peak would be expected at [M-17]⁺, corresponding to the formation of a stable acylium ion.

Loss of a carboxyl group (-COOH): A peak at [M-45]⁺ would result from the cleavage of the entire carboxylic acid group.

Decarboxylation (-CO₂): Loss of carbon dioxide can lead to a peak at [M-44]⁺.

Applications in Complex Organic Synthesis

Utilization as a Versatile Building Block in Heterocyclic Chemistry

5-chloro-1H-pyrrole-2-carboxylic acid is a key building block for the synthesis of more elaborate heterocyclic systems. The inherent reactivity of the pyrrole (B145914) ring, combined with its functional groups, allows it to participate in a variety of chemical transformations. For instance, its corresponding aldehyde, 5-chloro-1H-pyrrole-2-carbaldehyde, which is directly related through oxidation/reduction, is used in palladium-catalyzed cross-coupling reactions to create substituted pyrroles.

Furthermore, derivatives of this molecule are used to construct fused heterocyclic systems. A notable example is the synthesis of 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, a more complex molecule where a pyridine (B92270) ring is fused to the initial pyrrole scaffold. chemicalbook.com This transformation highlights the role of the simpler pyrrole acid as a direct precursor to polycyclic aromatic systems. The development of polyfunctional pyrroles is a subject of significant interest as their reactive centers can be selectively targeted to build diverse new heterocyclic compounds. scispace.com

Precursor to Structurally Diverse Pyrrole-Containing Scaffolds

The title compound is a foundational scaffold from which a multitude of other pyrrole-containing structures can be derived. The carboxylic acid group can be converted into amides, esters, or other functionalities, while the chloro group can be substituted, and the ring nitrogen can be functionalized. Research has demonstrated the synthesis of various derivatives by targeting these reactive sites. scispace.com

For example, the related compound 5-chloro-1H-pyrrole-2-carbaldehyde can be readily oxidized to form this compound. Conversely, it can undergo condensation reactions with amines to form imines or be used to synthesize advanced materials like conductive polymers. The ability to modify these functional groups allows chemists to generate a library of structurally diverse molecules from a single, readily accessible precursor. This versatility is crucial in fields like medicinal chemistry, where slight structural modifications can lead to significant changes in biological activity.

Table 1: Examples of Scaffolds Derived from Pyrrole-2-Carboxylic Acid Derivatives

| Precursor Type | Derived Scaffold/Compound | Synthetic Transformation | Reference |

|---|---|---|---|

| 5-chloro-1H-pyrrole-2-carbaldehyde | This compound | Oxidation | |

| Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | Hydrolysis | chemicalbook.com |

| Polyfunctional Dichloro Pyrroles | N-butyl-3,5-dichloro-4-formyl-1-methyl-1H-pyrrole-2-carboxamide | Carboxylic acid to amide conversion | scispace.com |

| Internal Alkynes with Carboxylic Acid group | Isobenzofuran-fused pyrrolizines | Palladium(II)-catalyzed cascade functionalization | acs.org |

Role in the Synthesis of Halogen-Doped Pyrrole Building Blocks

Halogen-substituted pyrroles are integral fragments in many bioactive natural products and synthetic compounds. nih.govresearchgate.net The synthesis of various "halogen-doped" pyrrole building blocks is a key strategy in medicinal chemistry to fine-tune the electronic and physical properties of molecules. Practical synthetic routes have been developed for several new halogen-substituted pyrrole building blocks, starting from commercially available materials. researchgate.net

For instance, the synthesis of 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid is achieved through the chlorination of its ester precursor using N-chlorosuccinimide. nih.govacs.org Similarly, fluorinated analogues such as 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid can be prepared via electrophilic fluorination using reagents like Selectfluor®, followed by hydrolysis. nih.govacs.org These syntheses demonstrate a general strategy where a base pyrrole structure is selectively halogenated to create a new, valuable building block. The resulting halogenated pyrrole carboxylic acids or their activated forms (like acyl chlorides) are then used to construct more complex target molecules, such as potent DNA gyrase B inhibitors. nih.govresearchgate.net

Table 2: Synthesis of Halogen-Doped Pyrrole Building Blocks

| Target Building Block | Key Reagent | Synthetic Step | Reference |

|---|---|---|---|

| 4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid | N-chlorosuccinimide (NCS) | Chlorination of the corresponding ester | nih.govacs.org |

| Ethyl 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylate | Selectfluor® | Electrophilic fluorination | nih.govacs.org |

| 4-Fluoro-5-methyl-1H-pyrrole-2-carboxylic acid | NaOH | Ester hydrolysis | nih.govresearchgate.net |

| Ethyl 5-(azidomethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate | NaN₃ | Substitution of a chloromethyl group | nih.govacs.org |

Contribution to the Construction of Multi-chiral and Polycyclic Systems

The rigid pyrrole framework is an excellent scaffold for directing the formation of complex three-dimensional structures, including those with multiple chiral centers or fused polycyclic rings. While this compound is itself achiral, it can be incorporated into synthetic routes that generate chirality.

Recent advances have shown that dirhodium tetracarboxylate catalysts can achieve highly enantio- and diastereoselective C-H functionalization of pyrrole derivatives. nih.gov For example, the reaction of N-Boc-2,5-dihydro-1H-pyrrole with aryldiazoacetates can generate C-H functionalization products with high stereoselectivity (>20:1 d.r. and 97% ee), establishing new chiral centers on the pyrrole ring system. nih.gov This methodology provides a pathway to enantioenriched pyrrolidines, which are core structures in many natural products and pharmaceuticals.

Furthermore, palladium-catalyzed cascade reactions are employed to build complex fused heterocycles. Starting with functionalized alkynes that incorporate a pyrrole or a precursor with a carboxylic acid, it is possible to synthesize pyrrolizine- and indolizine-fused systems in good yields. acs.org These solvent- and catalyst-dependent reactions proceed through intramolecular cyclization to deliver intricate polycyclic molecules that would be difficult to access through other means. acs.org

Mechanistic Investigations of Biological Interactions

Interaction with Specific Molecular Targets and Biological Pathways

The pyrrole-2-carboxylic acid scaffold, particularly when halogenated, has been identified as a key structural motif in the development of inhibitors for essential bacterial enzymes and modulators of intercellular communication systems.

Derivatives of 5-chloro-1H-pyrrole-2-carboxylic acid are notable for their activity as inhibitors of bacterial type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial survival as they control DNA topology during replication, transcription, and recombination. nih.govmdpi.com DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits. nih.govmdpi.com The GyrB subunit possesses an ATP-binding site that provides the energy necessary for the enzyme's catalytic function, making it a prime target for inhibition. nih.gov

The pyrrolamide class of antibacterial agents, which incorporates the chloro-pyrrole carboxylic acid moiety, targets the ATPase activity of the GyrB subunit. researchgate.net This inhibition disrupts DNA synthesis, ultimately leading to bacterial cell death. researchgate.net For instance, a potent inhibitor, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, was developed from a benzothiazole scaffold and demonstrated excellent activity against Gram-positive bacteria. nih.gov X-ray crystallography studies revealed that these compounds bind to the ATP-binding pocket of the GyrB subunit. nih.gov The pyrrole (B145914) NH group and the adjacent amide carbonyl are critical for this interaction, forming hydrogen bonds with the highly conserved aspartate residue (Asp73 in E. coli) and a conserved water molecule within the active site. nih.gov

Table 1: Inhibitory Activity of Pyrrole Derivatives against DNA Gyrase B This table is representative of data found in the literature for derivatives containing the core pyrrole structure.

| Compound/Derivative Class | Target Enzyme | IC₅₀ (nM) | Target Organism | Reference |

|---|---|---|---|---|

| Benzothiazole-pyrrolamide 1 | DNA Gyrase B | <10 | S. aureus | nih.gov |

| Benzothiazole-pyrrolamide 27 | DNA Gyrase B | <10 | A. baumannii | nih.gov |

| N-phenylpyrrolamide series | DNA Gyrase B | 10-100 | E. coli | nih.gov |

| Halogen-doped pyrrole series | DNA Gyrase B | 1-50 | E. coli | acs.org |

Beyond direct enzyme inhibition, pyrrole carboxylic acid derivatives have been shown to modulate bacterial cellular signaling. A key example is the inhibition of quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate gene expression based on population density. frontiersin.org QS controls various processes, including virulence factor production and biofilm formation, making it an attractive target for anti-infective therapy. frontiersin.org

A related compound, 1H-pyrrole-2,5-dicarboxylic acid, isolated from an endophytic fungus, has been identified as a quorum-sensing inhibitor (QSI). frontiersin.org This molecule was shown to significantly reduce the production of QS signaling molecules, specifically C4-HSL and 3-oxo-C12-HSL, in Pseudomonas aeruginosa. frontiersin.org Mechanistically, this inhibition leads to the downregulation of genes responsible for biofilm formation (such as algD, pelA, and pslA) and motility (fliC and pilA). frontiersin.org By disrupting these signaling pathways, such compounds can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. frontiersin.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of compounds derived from this compound is highly dependent on their chemical structure. SAR studies have elucidated the roles of the halogen substituent, the carboxylic acid group, and other substituents on the pyrrole ring in determining potency and physicochemical properties.